REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([Cl:12])=[N:7][CH:6]=[CH:5]2.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.CCN(C(C)C)C(C)C.[C:64]1([CH2:70][SH:71])[CH:69]=[CH:68][CH:67]=[CH:66][CH:65]=1>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:70]([S:71][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([Cl:12])=[N:7][CH:6]=[CH:5]2)[C:64]1[CH:69]=[CH:68][CH:67]=[CH:66][CH:65]=1 |f:5.6.7.8.9|
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Name
|
|
Quantity
|
60 g
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Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CN=C(C2=CC1)Cl
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Name
|
|
Quantity
|
7.16 g
|
Type
|
reactant
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
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Name
|
|
Quantity
|
5.66 g
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Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
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30.5 mL
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)CS
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Name
|
|
Quantity
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180 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting slurry was stirred at RT for 2 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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A three-neck 2 L flask equipped with an overhead stirrer
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Type
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CUSTOM
|
Details
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The flask was evacuated
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Type
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ADDITION
|
Details
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To the reaction flask was charged
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Type
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CUSTOM
|
Details
|
The flask was purged with N2
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Type
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ADDITION
|
Details
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was charged to the reaction mixture dropwise over 1 hr
|
Duration
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1 h
|
Type
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FILTRATION
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Details
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The solids were filtered off
|
Type
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CONCENTRATION
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Details
|
The filtrate was concentrated down to a low volume
|
Type
|
ADDITION
|
Details
|
500 mL of isopropanol was added into a separate flask
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Type
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ADDITION
|
Details
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The concentrated product solution was charged slowly to the flask
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Type
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ADDITION
|
Details
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containing isopropanol
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Type
|
CUSTOM
|
Details
|
The product crystallized out of the solution
|
Type
|
TEMPERATURE
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Details
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The slurry was cooled to 0° C.
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
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washed with 50% IPA/heptanes
|
Type
|
CUSTOM
|
Details
|
dried under a vacuum with nitrogen sweep
|
Type
|
CUSTOM
|
Details
|
The product was obtained as yellow solids (44.3 g; 63% isolated yield)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)SC=1C=C2C=CN=C(C2=CC1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |